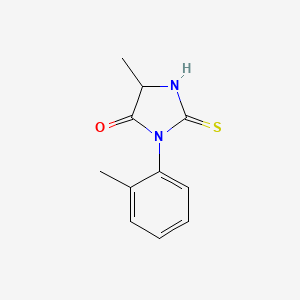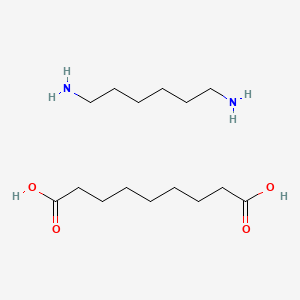
Hexane-1,6-diamine;nonanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,6-diamine;nonanedioic acid is a compound formed by the combination of hexane-1,6-diamine and nonanedioic acidIt is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups This compound is commonly used in the production of polymers, particularly nylon 66, through a condensation reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile (NC(CH₂)₄CN) in the presence of ammonia and catalysts such as cobalt and iron . The reaction is conducted on molten adiponitrile diluted with ammonia, yielding hexane-1,6-diamine along with some side products like 1,2-diaminocyclohexane and hexamethyleneimine . An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent, operating without ammonia and at lower pressure and temperature .
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid or by the oxidation of cycloheptanone . Industrially, it is produced by the oxidation of oleic acid using potassium permanganate or nitric acid .
Análisis De Reacciones Químicas
Types of Reactions
Hexane-1,6-diamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with dicarboxylic acids like nonanedioic acid to form polyamides such as nylon 66.
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Hexane-1,6-diamine can be oxidized to form corresponding nitriles or reduced to form primary amines.
Common Reagents and Conditions
Condensation: Typically involves heating hexane-1,6-diamine with nonanedioic acid under pressure at around 350°C.
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using catalysts like Raney nickel.
Major Products
Nylon 66: Formed by the condensation of hexane-1,6-diamine with nonanedioic acid.
Hexamethylene diisocyanate: Produced from hexane-1,6-diamine by phosgenation.
Aplicaciones Científicas De Investigación
Hexane-1,6-diamine;nonanedioic acid has several applications in scientific research and industry:
Polymer Production: Used in the synthesis of nylon 66, which is widely used in textiles, automotive parts, and industrial applications.
Epoxy Resins: Acts as a cross-linking agent in the production of epoxy resins.
Polyurethane Production: Hexamethylene diisocyanate, derived from hexane-1,6-diamine, is used in the production of polyurethane.
Biomedical Applications: Nonanedioic acid is used in dermatology for the treatment of acne and rosacea due to its antibacterial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of hexane-1,6-diamine;nonanedioic acid primarily involves the formation of polyamides through condensation reactions. The amine groups of hexane-1,6-diamine react with the carboxylic acid groups of nonanedioic acid, resulting in the formation of amide bonds and the release of water molecules . This process leads to the formation of long polymer chains, which are the basis of materials like nylon 66 .
Comparación Con Compuestos Similares
Hexane-1,6-diamine is similar to other alkanediamines such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A naturally occurring diamine with a similar structure but different biological roles.
Methylhexanamine: A structurally related compound with different industrial applications.
Nonanedioic acid is similar to other dicarboxylic acids such as:
Adipic Acid: A six-carbon dicarboxylic acid used in the production of nylon 66.
Sebacic Acid: A ten-carbon dicarboxylic acid used in the production of plasticizers and lubricants.
Hexane-1,6-diamine;nonanedioic acid is unique due to its specific combination of diamine and dicarboxylic acid, making it particularly suitable for the production of high-performance polymers like nylon 66 .
Propiedades
Número CAS |
38775-37-0 |
|---|---|
Fórmula molecular |
C15H32N2O4 |
Peso molecular |
304.43 g/mol |
Nombre IUPAC |
hexane-1,6-diamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C6H16N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;7-5-3-1-2-4-6-8/h1-7H2,(H,10,11)(H,12,13);1-8H2 |
Clave InChI |
LQNCHIQVPSEFRS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCCC(=O)O.C(CCCN)CCN |
Números CAS relacionados |
27136-65-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


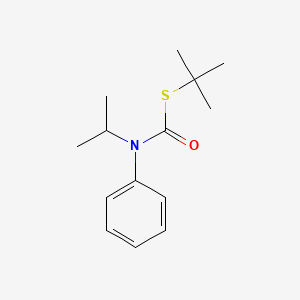
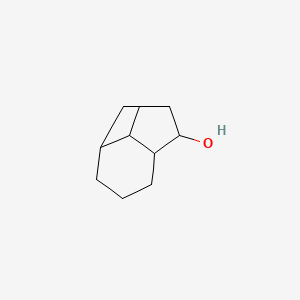


![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
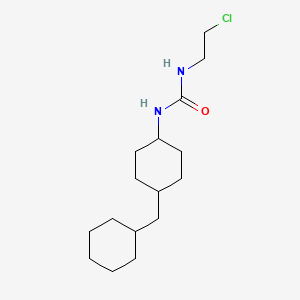
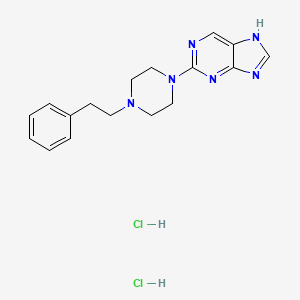
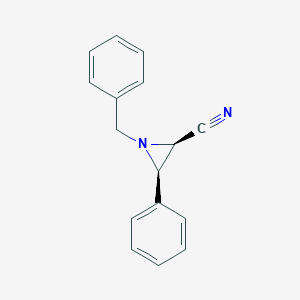
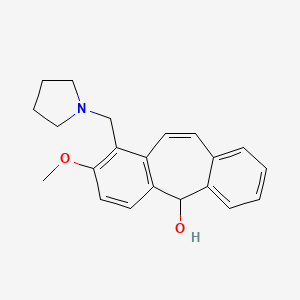

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
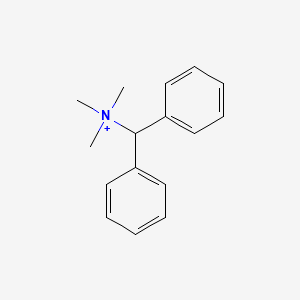
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
